molecular formula C5H5NO4 B082865 3-Methoxyisoxazole-5-carboxylic acid CAS No. 13626-59-0

3-Methoxyisoxazole-5-carboxylic acid

Cat. No.: B082865
CAS No.: 13626-59-0
M. Wt: 143.1 g/mol
InChI Key: WMMGHBYADJNEOC-UHFFFAOYSA-N
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Description

3-Methoxyisoxazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5NO4 and a molecular weight of 143.10 g/mol It is a derivative of isoxazole, characterized by a methoxy group at the third position and a carboxylic acid group at the fifth position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisoxazole-5-carboxylic acid typically involves the reaction of methyl 3-hydroxyisoxazole-5-carboxylate with dimethyl sulfate in the presence of potassium carbonate in dimethylformamide at low temperatures . The reaction proceeds as follows:

  • Methyl 3-hydroxyisoxazole-5-carboxylate is dissolved in dimethylformamide.
  • Potassium carbonate is added to the solution at -5°C.
  • Dimethyl sulfate is slowly added to the mixture, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing, extraction, and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

3-Methoxyisoxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methoxyisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

    5-Methylisoxazole-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    3-Methylisoxazole-5-carboxylic acid: Similar structure but with a methyl group at the third position.

Comparison: 3-Methoxyisoxazole-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets compared to its methyl-substituted analogs .

Properties

IUPAC Name

3-methoxy-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c1-9-4-2-3(5(7)8)10-6-4/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMGHBYADJNEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316495
Record name 3-Methoxyisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13626-59-0
Record name 13626-59-0
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Record name 3-Methoxyisoxazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-1,2-oxazole-5-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (958 mg, 6.69 mmol) in DMF (10 ml) was added potassium carbonate (935 mg, 6.76 mmol) at −5° C. Then dimethyl sulfate (644 μL, 6.76 mmol) was added slowly. The reaction mixture was allowed to warm to room temperature and was stirred over night. Then 2N NaOH (5.02 mL, 10.0 mmol) was added and the mixture was stirred for 4 h. After slow addition of 2N HCl (6.69 mL, 13.4 mmol), the mixture was extracted three times with diethyl ether. The combined organic extracts were washed with brine and evaporated. The remaining yellow oil was co-evaporated four times with toluene to give a solid that was dried for 4 h at 40° C. under high vacuum. The title compound as obtained as light brown solid (576 mg, 60%).
Quantity
958 mg
Type
reactant
Reaction Step One
Quantity
935 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
644 μL
Type
reactant
Reaction Step Two
Name
Quantity
5.02 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.69 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-Methoxyisoxazole-5-carboxylic acid used in the synthesis of pantherine analogs?

A1: The research describes using this compound as a starting material to synthesize pantherine analogs with longer basic side chains. [] This is achieved through two main methods:

  • Curtius reaction: this compound is converted to its corresponding propionic acid derivative (3-methoxyisoxazole-5-propionic acid) which then undergoes the Curtius reaction to introduce the desired side chain. []
  • Diborane reduction: The amide derivative of this compound is reduced using diborane to yield the desired pantherine analog. []

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